molecular formula C17H20N4O5 B11425977 dimethyl 1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11425977
M. Wt: 360.4 g/mol
InChI Key: WKSRTIGMTWJUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIMETHYL 1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4,5-dimethyl-1H-1,2,3-triazole with 4-(propan-2-yl)phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and analyze the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-DIMETHYL 1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another five-membered heterocyclic compound with similar chemical properties.

    Benzimidazole: Contains a fused benzene ring, offering different biological activities.

    Tetrazole: Contains an additional nitrogen atom, leading to distinct reactivity.

Uniqueness

4,5-DIMETHYL 1-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

dimethyl 1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C17H20N4O5/c1-10(2)11-5-7-12(8-6-11)18-13(22)9-21-15(17(24)26-4)14(19-20-21)16(23)25-3/h5-8,10H,9H2,1-4H3,(H,18,22)

InChI Key

WKSRTIGMTWJUJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.